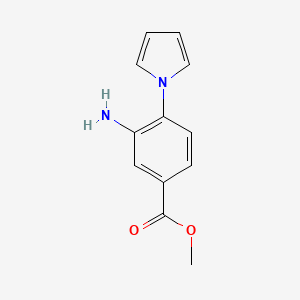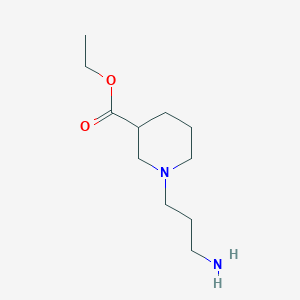
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
Übersicht
Beschreibung
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities.
Wirkmechanismus
Target of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids, which this compound is a derivative of, are commonly used in peptide synthesis .
Mode of Action
The mode of action of this compound is likely related to its role in peptide synthesis. The Boc group serves as a protective group for the amino group during peptide bond formation . It prevents unwanted side reactions by temporarily blocking the reactive sites, allowing for selective and controlled reactions .
Biochemical Pathways
The compound plays a role in the synthesis of dipeptides, which are involved in various biochemical pathways . Dipeptides can act as building blocks for proteins, influence enzyme activity, or serve as signaling molecules .
Result of Action
The primary result of the action of 2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid is the formation of dipeptides . These dipeptides can then participate in various biological processes, depending on their specific amino acid sequence.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its reactivity . Additionally, the temperature and solvent used can also impact the compound’s stability and reactivity .
Biochemische Analyse
Biochemical Properties
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with various enzymes and proteins, primarily through its amine group, which can form stable carbamate linkages. These interactions are crucial in peptide synthesis, where the Boc group protects the amine from unwanted reactions, allowing for selective modifications of other functional groups .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a protecting group in peptide synthesis. By protecting the amine group, it prevents premature reactions that could interfere with the synthesis process. This compound can influence cell signaling pathways and gene expression indirectly by enabling the synthesis of peptides and proteins with high specificity and purity . Additionally, its presence in cellular environments can affect cellular metabolism by altering the availability of free amines for biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of carbamate linkages with amine groups. The Boc group is added to the amine via a nucleophilic addition-elimination mechanism, forming a stable carbamate intermediate . This intermediate can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid, to release the free amine and the tert-butyl carbocation . This mechanism is widely used in peptide synthesis to protect amine groups during various chemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The Boc group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions . Over time, the compound may degrade if exposed to strong acids or prolonged heating, which can affect its efficacy as a protecting group. Long-term studies have shown that the compound maintains its protective properties in vitro, allowing for the successful synthesis of peptides and proteins .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing significant toxicity . At higher doses, there may be adverse effects due to the accumulation of the tert-butyl carbocation, which can be toxic to cells . Threshold effects have been observed, where the protective benefits of the compound are maximized at optimal dosages, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and degradation of peptides and proteins. The compound interacts with enzymes such as peptidases and proteases, which can cleave the Boc group to release the free amine . This interaction is essential for the controlled synthesis of peptides, allowing for the precise modification of amino acid sequences .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are influenced by the presence of the Boc group, which can affect its solubility and reactivity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function within these compartments are influenced by the stability of the Boc group and its ability to protect amine groups from unwanted reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid typically involves the following steps:
Protection of the Amine Group: : The amine group on the piperazine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).
Methylation: : The piperazine ring is methylated using a suitable methylating agent like methyl iodide (CH3I) to introduce the methyl group at the 2-position.
Acetylation: : The resulting compound is then acetylated using acetic anhydride (Ac2O) to introduce the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve continuous flow systems to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have applications in different fields such as pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound can be used to study biological systems and processes, particularly those involving piperazine derivatives.
Industry: : The compound can be used in the production of materials and chemicals with specific properties.
Vergleich Mit ähnlichen Verbindungen
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid can be compared with other similar compounds, such as:
2-(4-(Benzylcarbonyl)-2-methylpiperazin-1-yl)acetic acid
2-(4-(Methoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid
2-(4-(Ethoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid
These compounds differ in the nature of the protecting group and the substituents on the piperazine ring, which can lead to differences in their chemical properties and applications.
Eigenschaften
IUPAC Name |
2-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-9-7-14(11(17)18-12(2,3)4)6-5-13(9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBLKDYIFKPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678175 | |
| Record name | [4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666853-16-3 | |
| Record name | [4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)








![Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate](/img/structure/B1391789.png)

![Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B1391793.png)
